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Compound Name: ISTH0036

Cat. No.: B12360519 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of the molecular structure, properties, and

mechanism of action of ISTH0036, a promising therapeutic agent for a range of ocular

diseases. Developed by Isarna Therapeutics, ISTH0036 is a selective inhibitor of Transforming

Growth Factor-beta 2 (TGF-β2), a key mediator in ocular fibrosis and angiogenesis. This

document is intended for researchers, scientists, and professionals in the field of drug

development.

Molecular Structure and Physicochemical
Properties
ISTH0036 is a 14-mer synthetic antisense oligodeoxynucleotide.[1] Its design incorporates

advanced chemical modifications to enhance stability, binding affinity, and efficacy.

Structural Features:

Locked Nucleic Acid (LNA) Modifications: ISTH0036 is a "3+3 LNA-modified gapmer".[2] This

structure consists of a central "gap" of unmodified DNA bases flanked by wings of LNA-

modified nucleotides. This configuration is designed to facilitate the degradation of the target

mRNA by RNase H.

Phosphorothioate Backbone: The entire oligonucleotide backbone is composed of

phosphorothioate linkages, where a non-bridging oxygen atom is replaced by sulfur.[2] This
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modification confers significant resistance to nuclease degradation, thereby increasing the in

vivo stability and duration of action of the drug.

Sequence: While the exact and complete nucleotide sequence of ISTH0036 is proprietary, a

partial sequence has been reported as 5'- GA(Me)CCAGATGCAGGA -3'. The "(Me)C" likely

denotes a modified cytosine, but specific details are not publicly available.

A summary of the known molecular and physicochemical properties of ISTH0036 is presented

in Table 1.

Property Description

Molecule Type
14-mer Locked Nucleic Acid (LNA)-modified

antisense oligodeoxynucleotide.[1][3]

Structure
"3+3 LNA-modified gapmer" with a full

phosphorothioate backbone.[2]

Target
Messenger RNA (mRNA) of Transforming

Growth Factor-beta 2 (TGF-β2).[4]

Mechanism of Action

Binds to TGF-β2 mRNA, leading to its

degradation via RNase H-mediated cleavage,

thus inhibiting the production of TGF-β2 protein.

[5]

Formulation
Lyophilized powder reconstituted in isotonic

(0.9%) saline solution for intravitreal injection.[2]

Mechanism of Action and Signaling Pathway
ISTH0036 exerts its therapeutic effect by selectively downregulating the production of TGF-β2,

a pivotal cytokine implicated in the pathophysiology of several ocular diseases, including

glaucoma, neovascular age-related macular degeneration (nAMD), and diabetic macular

edema (DME).[3][4][6] Elevated levels of TGF-β2 in the eye are associated with increased

fibrosis, inflammation, and angiogenesis.[6]

The mechanism of action involves the binding of ISTH0036 to its complementary sequence on

the TGF-β2 mRNA. The resulting DNA-RNA hybrid is recognized and cleaved by the ubiquitous
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enzyme RNase H, leading to the degradation of the mRNA and a subsequent reduction in the

synthesis of the TGF-β2 protein.

The TGF-β2 signaling pathway, which is inhibited by ISTH0036, is a complex cascade that can

proceed through both canonical (Smad-dependent) and non-canonical (Smad-independent)

routes. A simplified representation of this pathway is depicted below.
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TGF-β2 Signaling Pathway and ISTH0036 Mechanism of Action.
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Experimental Protocols
While specific, detailed proprietary protocols for the synthesis and analysis of ISTH0036 are

not publicly available, the general methodologies for antisense oligonucleotides are well-

established.

General Synthesis and Purification Workflow:

The synthesis of LNA-modified phosphorothioate oligonucleotides is typically performed using

automated solid-phase phosphoramidite chemistry. Purification is a critical step to remove

impurities and ensure the quality of the final product. A general workflow is outlined below.
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General Workflow for Synthesis and Purification of ISTH0036.
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In Vitro and In Vivo Evaluation:

The preclinical evaluation of ISTH0036 involved a series of in vitro and in vivo studies to

assess its potency, selectivity, and therapeutic potential.

In Vitro: Cellular assays using human cell lines (e.g., trabecular meshwork cells, retinal

pigment epithelium cells) are used to determine the ability of ISTH0036 to downregulate

TGF-β2 mRNA and protein levels.

In Vivo: Animal models of ocular diseases, such as laser-induced choroidal

neovascularization in mice, are employed to evaluate the efficacy of ISTH0036 in reducing

angiogenesis and fibrosis.[3]

Clinical Trial Data
ISTH0036 has undergone clinical evaluation in Phase 1 and Phase 2 trials for various ocular

indications.

Phase 1 Trial in Glaucoma:

A first-in-human, Phase 1 dose-escalation study evaluated the safety and tolerability of a single

intravitreal injection of ISTH0036 in patients with open-angle glaucoma undergoing filtration

surgery.[1] The study also provided preliminary evidence of clinical activity. A summary of the

key findings is presented in Table 2.

Dose Level Total Dose
Calculated Vitreous
Conc.

Mean IOP at Day 85
(mmHg ± SD)

1 6.75 µg 0.3 µM 9.7 ± 3.3

2 22.5 µg 1 µM 14.2 ± 6.5

3 67.5 µg 3 µM 5.8 ± 1.8

4 225 µg 10 µM 7.8 ± 0.6

Data from Pfeiffer N, et al. PLoS One. 2017.[1]

Phase 2 BETTER Trial in nAMD and DME:
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The BETTER study was a Phase 2a trial that assessed the efficacy and safety of ISTH0036 in

patients with neovascular age-related macular degeneration (nAMD) and diabetic macular

edema (DME).[2][3] Key outcomes are summarized in Table 3.

Indication Patient Group Key Outcome Result

nAMD
Naïve & Anti-VEGF

Pretreated

Best-Corrected Visual

Acuity (BCVA)

Stabilization of BCVA

(64 letters at baseline

and end of study).[3]

nAMD
Naïve & Anti-VEGF

Pretreated

Central Retinal

Thickness (CRT)

Decrease from 330

µm to 290 µm.[3]

nAMD With Fibrosis (HRM)

Hyperreflective

Material (HRM)

Volume

70% reduction in HRM

volume with

ISTH0036 vs. 75%

increase in fellow

eyes on standard of

care.[2]

DME
Naïve & Anti-VEGF

Pretreated

Best-Corrected Visual

Acuity (BCVA)

Improvement from 57

letters at baseline to

68 at end of study.[3]

DME
Naïve & Anti-VEGF

Pretreated

Central Retinal

Thickness (CRT)

Decrease from 526

µm to 326 µm.[3]

DME
Naïve & Anti-VEGF

Pretreated

Intraretinal Fluid (IRF)

Volume

Mean reduction of

-333 nL in naïve and

-120 nL in pretreated

patients.[2]

Both All
Intraocular Pressure

(IOP)

Stable at a mean of

15 mmHg.[3]

Both All Safety

Well-tolerated; 16% of

treated eyes showed

worsening of cataract.

[2][3]
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Data from Munk MR, et al. Invest. Ophthalmol. Vis. Sci. 2024 & 2025.[2][3]

Conclusion
ISTH0036 is a novel, chemically-modified antisense oligonucleotide that effectively and

selectively targets TGF-β2, a key driver of pathology in several ocular diseases. Its unique

"gapmer" design with LNA modifications and a phosphorothioate backbone provides enhanced

stability and potency. Preclinical and clinical studies have demonstrated its potential to reduce

fibrosis and improve clinical outcomes in glaucoma, nAMD, and DME. Further late-stage

clinical development is anticipated to confirm its role as a first-in-class antifibrotic agent for

ophthalmic indications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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